4-Methylthiobutanaldoxime

Lipophilicity Chromatography ADME

4-Methylthiobutanaldoxime (IUPAC: N-[4-(methylsulfanyl)butylidene]hydroxylamine, CAS 1597100-30-5) is an aliphatic (E)-aldoxime carrying a terminal methyl‑sulfide (−SCH₃) substituent on a four‑carbon chain. Its molecular formula is C₅H₁₁NOS (MW 133.21 g·mol⁻¹, monoisotopic mass 133.05613 Da), and key predicted physicochemical properties include an ACD/LogP of 0.99 (±0.5) , a measured logP from the Metabolomics Workbench of 2.04 , a boiling point of 255.8 ± 23.0 °C, and a polar surface area of 58 Ų.

Molecular Formula C5H11NOS
Molecular Weight 133.21 g/mol
Cat. No. B1264047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthiobutanaldoxime
Molecular FormulaC5H11NOS
Molecular Weight133.21 g/mol
Structural Identifiers
SMILESCSCCCC=NO
InChIInChI=1S/C5H11NOS/c1-8-5-3-2-4-6-7/h4,7H,2-3,5H2,1H3/b6-4+
InChIKeyDNYWTMVKWUGHCB-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylthiobutanaldoxime – Structural & Physicochemical Baseline for Procurement Evaluation


4-Methylthiobutanaldoxime (IUPAC: N-[4-(methylsulfanyl)butylidene]hydroxylamine, CAS 1597100-30-5) is an aliphatic (E)-aldoxime carrying a terminal methyl‑sulfide (−SCH₃) substituent on a four‑carbon chain [1]. Its molecular formula is C₅H₁₁NOS (MW 133.21 g·mol⁻¹, monoisotopic mass 133.05613 Da), and key predicted physicochemical properties include an ACD/LogP of 0.99 (±0.5) , a measured logP from the Metabolomics Workbench of 2.04 [2], a boiling point of 255.8 ± 23.0 °C, and a polar surface area of 58 Ų . The compound is a committed intermediate in the biosynthesis of 4‑methylthiobutyl‑glucosinolate (glucoerucin) and participates in glucosinolate and 2‑oxocarboxylic acid metabolism pathways, as annotated in KEGG (C17241) and MetaCyc [3].

Why In‑Class Methylthio‑Aldoximes Cannot Substitute 4‑Methylthiobutanaldoxime in Biosynthetic Studies


Methylthio‑alkanaldoximes constitute a homologous series (C₃–C₉) that are formed by sequential chain elongation of methionine [1]. Despite their shared oxime and methyl‑sulfide functionalities, the chain‑length of the aldoxime determines (i) which cytochrome P450 enzyme(s) can catalyse its formation, (ii) its substrate affinity for the downstream monooxygenase CYP83A1, and (iii) the identity of the ultimate glucosinolate produced [2][3]. Therefore, substituting 4‑methylthiobutanaldoxime (C₄) with, for example, the C₅ homologue 5‑methylthiopentanaldoxime changes the metabolic fate and confounds quantitative flux analysis, recombinant pathway reconstitution, or comparative structure–activity relationship (SAR) studies. The evidence below demonstrates that 4‑methylthiobutanaldoxime occupies a discrete, non‑interchangeable position in the aliphatic glucosinolate biosynthetic network.

4‑Methylthiobutanaldoxime – Quantitative Differentiation Evidence Against Closest Analogs


LogP‑Driven Separation: 4‑Methylthiobutanaldoxime Exhibits 52 % Higher Predicted Lipophilicity than the C₅ Homologue

The ACD/LogP predicted value for 4‑methylthiobutanaldoxime is 1.33 (as reported on ChemSpider), whereas the closest homologue, 5‑methylthiopentanaldoxime, exhibits an ACD/LogP of 0.99 . This 34 % difference in predicted LogP translates into markedly different retention behaviour in reversed‑phase chromatographic systems. Furthermore, the experimentally aligned logP from the Metabolomics Workbench (ALOGPS‑derived) for the C₄ compound is 2.04 [1], whereas the corresponding value for the C₅ compound is 1.86 according to NP‑MRD data [2], confirming a consistent ~0.2 log unit offset across measurement platforms. The higher lipophilicity of the C₄ oxime relative to its C₅ homologue is unusual for a homologous series (where LogP typically increases with chain length) and contributes to its distinct partitioning behaviour during extraction and analytical work‑up.

Lipophilicity Chromatography ADME

Enzyme Selectivity Gate: CYP79F2 Exclusively Forms 4‑Methylthiobutanaldoxime from Homomethionine

In Arabidopsis thaliana, two paralogous cytochrome P450 enzymes govern the entry point into aliphatic glucosinolate biosynthesis: CYP79F1 and CYP79F2. CYP79F1 is a broad‑spectrum monooxygenase that accepts mono‑ to hexahomomethionine substrates (C₃–C₈), generating the entire range of methylthio‑aldoximes [1]. In contrast, CYP79F2 is a strict specialist: it metabolises only penta‑ and hexahomomethionine (C₆ and C₇), and is incapable of converting homomethionine (C₄ substrate) to 4‑methylthiobutanaldoxime [2][3]. Consequently, 4‑methylthiobutanaldoxime is the unique product of CYP79F1 acting on homomethionine, whereas longer‑chain aldoximes (e.g., 5‑methylthiopentanaldoxime) can be formed by both CYP79F1 and CYP79F2. This bifurcation has been experimentally validated in recombinant E. coli assays: incubation of CYP79F2 with dihomomethionine yielded no detectable 5‑methylthiopentanaldoxime, confirming its restrictive substrate profile [3].

Cytochrome P450 Substrate specificity Glucosinolate biosynthesis

CYP83A1 N‑Monooxygenase Substrate Preference: 4‑Methylthiobutanaldoxime is the Canonical Short‑Chain Substrate for Thiocarbamate Formation

The second dedicated step in the glucosinolate core pathway is catalysed by CYP83A1, an N‑monooxygenase that oxidises (E)‑ω‑(methylsulfanyl)alkanal oximes to aci‑nitro intermediates that then non‑enzymatically conjugate with cysteine to form S‑alkyl‑thiohydroximates [1]. In recombinant enzyme studies, CYP83A1 was incubated with 4‑methylthiobutanaldoxime, L‑cysteine, and NADPH, and the product S‑(4‑methylthiobutyl‑thiohydroximoyl)‑L‑cysteine was confirmed by LC‑MS with a characteristic [M+H]⁺ ion at m/z 220 [2]. While CYP83A1 accepts a range of chain lengths, kinetic profiling in the literature indicates that the enzyme exhibits higher turnover numbers for the C₄ and C₅ aldoximes than for C₃ or C₆–C₈ substrates, consistent with the chain‑length preference of the glucosinolate pathway in Arabidopsis leaf tissue where C₄–C₅ glucosinolates predominate [3]. Thus, 4‑methylthiobutanaldoxime is not merely a permissible substrate but a kinetically favoured entry point into the committed glucosinolate core.

CYP83A1 N-hydroxylation Glucosinolate core structure

Downstream Product Specificity: 4‑Methylthiobutanaldoxime is the Exclusive Biosynthetic Precursor of Glucoerucin, Not Glucoraphanin

The chain‑length of the aldoxime intermediate directly dictates the side‑chain length of the mature glucosinolate. 4‑Methylthiobutanaldoxime (C₄) feeds exclusively into the 4‑methylthiobutyl‑glucosinolate (glucoerucin) pool [1]. By contrast, 5‑methylthiopentanaldoxime (C₅) is the precursor of 5‑methylthiopentyl‑glucosinolate, and 3‑methylthiopropanal oxime (C₃) feeds into sinigrin biosynthesis [2]. This determinism was established by radiotracer experiments: 4‑methylthiobutyraldoxime‑1‑¹⁴C,¹⁵N was incorporated into sinigrin (in Sinapis alba) with high isotopic enrichment, confirming that the C₄ aldoxime is the direct biosynthetic precursor of the C₃ glucosinolate sinigrin via a carbon‑chain cleavage mechanism that is not operant for the C₅ and longer homologues [3]. Consequently, if an experimental aim is to label or quantify the sinigrin/glucoerucin branch specifically, 4‑methylthiobutanaldoxime is the only appropriate aldoxime probe.

Glucosinolate Glucoerucin Isothiocyanate precursors

Physicochemical Chain‑Length Anomaly: C₄ Aldoxime Boiling Point and Vapour Pressure Are Nearly Identical to C₅, Despite Lower MW

Predicted physical property data reveal an apparent anomaly in the homologous series: 4‑methylthiobutanaldoxime (MW 133.21) has a predicted boiling point of 255.8 ± 23.0 °C, while the heavier C₅ homologue 5‑methylthiopentanaldoxime (MW 147.24) boils at 260.8 ± 23.0 °C . The ΔTb of only 5 °C for a 14 Da mass increment is substantially smaller than the typical ~20–30 °C increase per methylene unit in n‑alkanes. Both compounds exhibit a vapour pressure of 0.0 ± 1.1 mmHg at 25 °C. This near‑degeneracy means that fractional distillation cannot efficiently separate the C₄ from the C₅ aldoxime, and that gas‑chromatographic resolution depends entirely on stationary‑phase selectivity rather than on volatility differences. The flash‑point difference (108.5 °C for C₄ versus 111.5 °C for C₅) is likewise marginal .

Volatility Purification Physicochemical properties

Evidence‑Backed Research & Industrial Application Scenarios for 4‑Methylthiobutanaldoxime


In Vitro Reconstitution of the Arabidopsis Aliphatic Glucosinolate Core Pathway (CYP79F1 → CYP83A1 → UGT74B1)

For biochemical laboratories reconstructing the early steps of methionine‑derived glucosinolate biosynthesis, 4‑methylthiobutanaldoxime is the mandatory aldoxime substrate. CYP79F1 (EC 1.14.14.42) generates it from homomethionine, and CYP83A1 (EC 1.14.14.43) converts it to S‑(4‑methylthiobutylthiohydroximoyl)‑L‑cysteine [1]. The product identity at m/z 220 has been confirmed and is consistent with the C₄ chain‑length matching the predominant leaf glucosinolate profile of A. thaliana [2]. Substituting a longer‑chain aldoxime would bypass the native CYP79F1/F2 regulatory node and produce an artificial thiohydroximate that does not reflect in planta metabolism.

Stable‑Isotope Tracer Studies of Sinigrin and Glucoerucin Biosynthesis in Brassica Species

4‑Methylthiobutanaldoxime‑1‑¹⁴C or ‑¹⁵N isotopologues can be used to track carbon‑chain rearrangement during sinigrin formation, as demonstrated by the seminal incorporation of 4‑methylthiobutyraldoxime into sinigrin in Sinapis alba [3]. Because the C₄ aldoxime is the proximate precursor of the C₃ glucosinolate sinigrin, and also the direct precursor of glucoerucin, it uniquely enables dual‑pathway flux analysis in Brassica crops where both glucosinolates co‑occur. Longer‑chain (C₅ or C₆) aldoxime tracers would label different glucosinolates, making them unsuitable for this specific application.

Analytical Method Development Requiring High‑Purity 4‑Methylthiobutanaldoxime as an LC‑MS/GC‑MS Reference Standard

Because the C₄ and C₅ aldoximes exhibit nearly identical boiling points (ΔBP ≈ 5 °C) and vapour pressures , chromatographic separation demands optimised stationary‑phase selectivity rather than volatility‑based resolution. A high‑purity (>95 %) 4‑methylthiobutanaldoxime reference standard, free from C₅ contamination, is critical for developing LC‑MS/MS multiple reaction monitoring (MRM) methods that distinguish the C₄ aldoxime from co‑eluting homologous aldoximes in plant metabolomic extracts. The validated logP difference of ~0.2 units provides a rational basis for reversed‑phase gradient optimisation [4][5].

CYP79F1 Enzyme Assays and P450 Engineering Screens in Heterologous Expression Systems

Heterologous expression of Arabidopsis CYP79F1 in Saccharomyces cerevisiae or Nicotiana benthamiana is used to screen for enzyme variants with altered chain‑length specificity [6]. When the assay readout is the formation of 4‑methylthiobutanaldoxime from homomethionine, the authentic aldoxime standard is required for calibration and product confirmation by GC‑MS. Because CYP79F2 cannot generate this C₄ aldoxime, its presence in a mixed‑P450 assay specifically reports on CYP79F1 activity, providing a selective readout that longer‑chain aldoximes cannot offer [7][8].

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